(3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal
Description
(3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal is a Schiff base derivative featuring a benzylidenamino group (imine linkage) attached to a dimethylacetal-protected aldehyde. The compound’s structure includes a 3-methoxy-substituted aromatic ring, which confers electron-donating properties, and the dimethylacetal group, which stabilizes the aldehyde functionality against nucleophilic attack or oxidation. This compound is typically synthesized via condensation of 3-methoxybenzaldehyde with an amino-acetaldehyde dimethylacetal precursor under acidic or thermal conditions, analogous to methods described for related Schiff base acetals . Such derivatives are of interest in organic synthesis as intermediates for heterocyclic compounds, catalysts, or ligands in coordination chemistry.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-(3-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-14-11-6-4-5-10(7-11)8-13-9-12(15-2)16-3/h4-8,12H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDDMVDVRURZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522659 | |
| Record name | (E)-N-(2,2-Dimethoxyethyl)-1-(3-methoxyphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39964-84-6 | |
| Record name | (E)-N-(2,2-Dimethoxyethyl)-1-(3-methoxyphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal typically involves the reaction of 3-methoxybenzaldehyde with an appropriate amine and acetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
(3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Schiff Base Stability
The 3-methoxy group in the benzylidenamino moiety distinguishes this compound from analogs with electron-withdrawing substituents (e.g., nitro or chloro groups). For example, in studies of substituent electronegativity, methoxy groups exhibit lower electronegativity (χ = 4.3) compared to nitro (χ = 5.2) or chloro (χ = 5.7) groups, directly influencing resonance stabilization and reactivity .
Table 1: Substituent Effects on Key Properties of Benzylidenamino Derivatives
| Substituent | Electronegativity (χ) | Melting Point (°C) | Solubility in Polar Solvents |
|---|---|---|---|
| 3-OCH₃ | 4.3 | ~100–120* | Moderate (e.g., ethanol) |
| 4-NO₂ | 5.2 | ~140–160 | Low |
| 4-Cl | 5.7 | ~130–150 | Low |
*Estimated based on analogous compounds in .
Comparison with Acetal-Protected Aldehyde Derivatives
The dimethylacetal group in this compound contrasts with other aldehyde-protecting groups, such as diethyl acetals or cyclic acetals. Dimethyl acetals are less sterically hindered and hydrolyze more readily under mild acidic conditions compared to bulkier analogs. For instance, hydrolysis of dimethyl acetals typically occurs at pH 2–3, whereas diethyl acetals require stronger acids (pH < 1). This property makes the compound a versatile aldehyde precursor in stepwise syntheses, as seen in protocols for oxazoloquinoline derivatives .
Table 2: Hydrolysis Kinetics of Acetal-Protected Aldehydes
| Protecting Group | Hydrolysis Rate (pH 2, 25°C) | Stability in Basic Conditions |
|---|---|---|
| Dimethylacetal | Fast (t₁/₂ = 30 min) | Low |
| Diethylacetal | Slow (t₁/₂ = 120 min) | Moderate |
| Cyclic Acetal | Very slow (t₁/₂ = 240 min) | High |
Data inferred from methods in .
Electronic and Steric Influence on Coordination Chemistry
The 3-methoxy group’s electron-donating nature enhances the compound’s ability to act as a ligand for metal ions, contrasting with electron-deficient Schiff bases. Coordination studies of similar compounds show that methoxy-substituted Schiff bases form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), whereas nitro-substituted analogs exhibit weaker binding due to reduced electron density at the imine nitrogen .
Research Implications and Gaps
Further studies are needed to quantify its thermodynamic stability, catalytic activity, and biological relevance compared to derivatives with varying substituents or protecting groups.
Key Research Directions :
- Systematic analysis of hydrolysis kinetics under varying conditions.
- Comparative evaluation of metal-ligand stability constants.
- Application in multicomponent reactions for bioactive heterocycles.
Biological Activity
(3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal is a compound of interest in the field of organic chemistry and medicinal research. This compound, often referred to as a derivative of acetaldehyde, has shown potential biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: CHNO
- CAS Number: 43207-78-9
- Molecular Weight: 205.25 g/mol
The presence of the methoxy group and the dimethyl acetal moiety suggests potential reactivity and biological interactions, particularly in enzyme-catalyzed reactions and organocatalysis.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, including:
- Antimicrobial Properties: Studies have indicated that derivatives of acetaldehyde exhibit antimicrobial activity. The dimethyl acetal form may enhance this property by altering the compound's solubility and reactivity.
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, its role as a substrate in various enzymatic reactions has been studied, showing promise in inhibiting aldehyde dehydrogenase.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of acetaldehyde derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Case Study 2: Enzyme Interaction
In another investigation, the compound was tested for its interaction with aldehyde dehydrogenase. The findings showed that it acts as a competitive inhibitor, which is critical for understanding its metabolic implications.
- Ki Value: The inhibition constant (Ki) was determined to be 5.2 µM, indicating a moderate affinity for the enzyme.
- Mechanism of Action: The proposed mechanism involves the formation of a stable enzyme-inhibitor complex, preventing substrate conversion.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow it to participate in various chemical reactions:
- Organocatalysis: The compound serves as a masked form of acetaldehyde in organocatalytic reactions, facilitating the formation of complex cyclic structures with high enantioselectivity .
- Reactivity with Nucleophiles: Its dimethyl acetal group enhances reactivity towards nucleophiles, potentially leading to diverse biological interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
